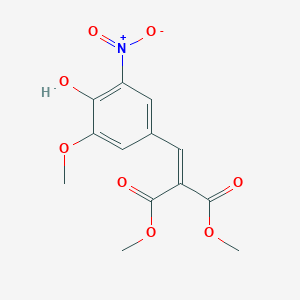
dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate, also known as DMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, material science, and agriculture. DMM is a yellow crystalline solid with a molecular weight of 311.26 g/mol and a melting point of 163-165°C.
Wirkmechanismus
The mechanism of action of dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer properties. Additionally, this compound has been shown to induce oxidative stress and mitochondrial dysfunction, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and mitochondrial dysfunction. This compound has also been shown to induce oxidative stress, which can lead to cell damage and death. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its applications in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate. One area of interest is the development of novel anticancer therapies based on this compound, either alone or in combination with other drugs. Additionally, this compound has potential applications in the development of new materials, such as sensors and catalysts. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a synthetic compound with potential applications in various fields such as medicine, material science, and agriculture. It has been extensively studied for its anticancer properties and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Synthesemethoden
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate can be synthesized by reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with dimethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which involves the formation of a carbon-carbon double bond between the aldehyde and the malonate. The resulting product is then isolated by crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-hydroxy-3-methoxy-5-nitrobenzylidene)malonate has been extensively studied for its potential applications in cancer therapy, as it has been shown to have anticancer properties. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2019) showed that this compound could inhibit the proliferation of human hepatocellular carcinoma cells by inducing oxidative stress and mitochondrial dysfunction.
Eigenschaften
IUPAC Name |
dimethyl 2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-20-10-6-7(5-9(11(10)15)14(18)19)4-8(12(16)21-2)13(17)22-3/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFMIAEJVASQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

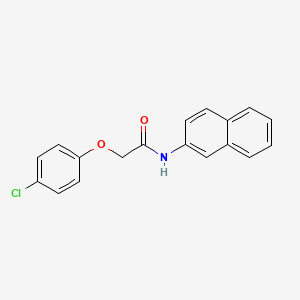
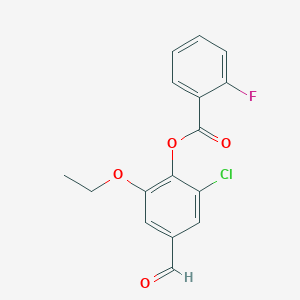
![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)
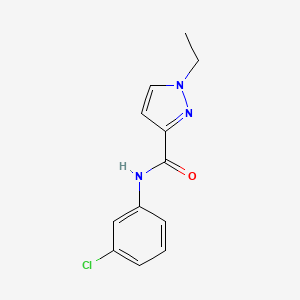
![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
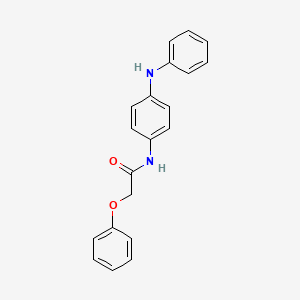
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)